alpha-Santalene

概述

描述

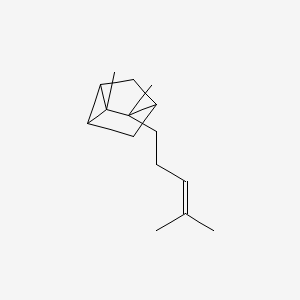

Alpha-Santalene: is a sesquiterpene hydrocarbon found predominantly in the essential oil of sandalwood (Santalum album). It is a tricyclic compound with a unique structure that contributes to the characteristic fragrance of sandalwood oil. This compound is highly valued in the perfumery and flavoring industries due to its pleasant aroma and stability.

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Santalene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific enzymes. The process involves the use of santalene synthase, which catalyzes the conversion of FPP to this compound. This reaction can be carried out both in vitro and in vivo. In vitro methods involve the use of isolated enzymes, while in vivo methods utilize genetically engineered microorganisms such as Saccharomyces cerevisiae .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. Engineered strains of Saccharomyces cerevisiae have been developed to produce this compound through fermentation processes. These strains are modified to overexpress the genes encoding santalene synthase and other enzymes involved in the mevalonate pathway, which leads to the production of FPP .

化学反应分析

Types of Reactions: Alpha-Santalene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydro-alpha-Santalene.

Substitution: Substitution reactions can occur at the double bonds of this compound using halogens or other electrophiles.

Major Products:

Oxidation: Santalols (alpha-santalol and beta-santalol)

Reduction: Dihydro-alpha-Santalene

Substitution: Halogenated derivatives of this compound

科学研究应用

Biological Properties

Alpha-santalene exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antioxidant Activity : Research indicates that this compound possesses potent antioxidant properties, which can modulate various biochemical parameters related to oxidative stress. This activity is particularly relevant in preventing cellular damage associated with cancer and other diseases .

- Antitumor Effects : Studies have shown that this compound can inhibit the growth of various cancer cell types, including breast and prostate cancer cells. Its mechanism involves the suppression of cellular proliferation and the induction of apoptosis in malignant cells .

- Neuroprotective Effects : this compound has been linked to neurotherapeutic activities, demonstrating potential in treating neurological conditions by influencing neurotransmitter systems. It may enhance memory function and exhibit anxiolytic-like effects .

Metabolic Engineering Applications

Recent advances in metabolic engineering have enabled the production of this compound using non-native hosts such as Escherichia coli:

- Production Optimization : Researchers have manipulated ribosome binding sites to enhance the production of this compound in engineered E. coli strains. For instance, one strain achieved a titer of 599 mg/L through the deletion of competing pathways .

- Transgenic Plant Systems : The moss Physcomitrella patens has been genetically modified to produce this compound at notable yields. Targeting specific enzymes within chloroplasts has resulted in improved production rates .

Applications in Pharmaceuticals

This compound's therapeutic potential extends into various pharmaceutical applications:

- Chemoprevention : The compound is being studied for its ability to prevent cancer by blocking carcinogenic pathways and inhibiting tumor growth. Its effectiveness as a chemopreventive agent makes it a candidate for further clinical studies .

- Sandalwood Oil Formulations : Due to its calming effects and ability to modulate stress responses, this compound is often incorporated into formulations aimed at reducing anxiety and promoting relaxation .

Cosmetic and Fragrance Industry

The cosmetic industry utilizes this compound for its aromatic properties and skin benefits:

- Fragrance Component : this compound contributes to the characteristic scent of sandalwood oil, making it a popular ingredient in perfumes and personal care products.

- Skin Care Products : Its antioxidant properties are leveraged in skincare formulations aimed at protecting against environmental damage and aging .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties:

- Natural Flavoring Agent : Its pleasant aroma allows it to be used as a natural flavoring agent in various food products, enhancing sensory experiences without synthetic additives.

Case Studies

作用机制

Alpha-Santalene is often compared with other sesquiterpenes found in sandalwood oil, such as beta-Santalene, epi-beta-Santalene, and alpha-Bergamotene. These compounds share similar structures but differ in their stereochemistry and specific functional groups. This compound is unique due to its specific tricyclic structure and the position of its double bonds, which contribute to its distinct fragrance and chemical properties .

相似化合物的比较

- Beta-Santalene

- Epi-beta-Santalene

- Alpha-Bergamotene

- Squalene

Alpha-Santalene stands out due to its higher stability and more pronounced fragrance, making it a preferred choice in the perfumery and flavoring industries.

生物活性

Alpha-santalene is a natural sesquiterpene primarily derived from sandalwood oil, known for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its various biological activities. It belongs to the class of sesquiterpenes, which are known for their complex structures and significant pharmacological effects.

Antioxidant Properties

This compound has been shown to possess significant antioxidant capabilities. In vivo studies indicate that sandalwood oil, which contains this compound, modulates various biochemical parameters associated with oxidative stress. Parameters such as serum aminotransferases and superoxide dismutase levels were significantly improved in models subjected to oxidative stress .

Anti-inflammatory Effects

Sandalwood oil has also been noted for its anti-inflammatory properties. The modulation of inflammatory pathways suggests that this compound may play a role in reducing inflammation-related conditions. This effect is particularly relevant in neurological contexts where oxidative stress and inflammation are prevalent .

Anticancer Activity

Case Study: Breast Cancer Research

Alpha-santalol has been investigated for its anticancer properties, particularly in breast cancer models. It was found to inhibit the growth of malignant cells regardless of estrogen receptor status. This suggests that this compound may similarly affect cancer cell viability and migration through mechanisms involving key signaling pathways such as β-catenin .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell growth and migration | Chen et al., 2024 |

Metabolic Engineering for Production

Recent advancements in metabolic engineering have facilitated the production of this compound in non-native hosts such as Escherichia coli. By optimizing ribosome binding sites (RBS) and manipulating metabolic pathways, researchers have achieved significant yields of this compound, enhancing its availability for research and therapeutic use .

属性

CAS 编号 |

512-61-8 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC 名称 |

(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |

InChI |

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |

InChI 键 |

KWFJIXPIFLVMPM-MFEYBKIZSA-N |

SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)C |

手性 SMILES |

CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C |

规范 SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)C |

外观 |

Solid powder |

Key on ui other cas no. |

512-61-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

alpha-santalene beta-santalene |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。